molecular formula C11H13IN2O B1243517 3-Iodocytisine

3-Iodocytisine

Número de catálogo: B1243517
Peso molecular: 316.14 g/mol
Clave InChI: GQVTUDRXPMPVRX-JGVFFNPUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Iodocytisine is a halogenated derivative of (−)-cytisine, a natural alkaloid isolated from plants of the Fabaceae family. The introduction of an iodine atom at the 3-position of cytisine enhances its pharmacological profile, including increased receptor-binding affinity and selectivity.

Key properties of this compound include:

  • Structural modification: Substitution of hydrogen with iodine at the 3-position of the cytisine backbone, altering its electronic and steric properties.
  • Pharmacological effects: Potent dopamine and norepinephrine release in rat brain slices, reversible hypothermia in mice (up to 13°C drop at 1 mg kg⁻¹), and selective interaction with β4-containing nAChRs in the peripheral nervous system .

Propiedades

Fórmula molecular

C11H13IN2O

Peso molecular

316.14 g/mol

Nombre IUPAC

(1R,9S)-5-iodo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C11H13IN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1

Clave InChI

GQVTUDRXPMPVRX-JGVFFNPUSA-N

SMILES isomérico

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)I

SMILES canónico

C1C2CNCC1C3=CC=C(C(=O)N3C2)I

Sinónimos

3-iodocytisine

Origen del producto

United States

Comparación Con Compuestos Similares

Halogenated Cytisine Derivatives

Halogenation at the 3- or 5-position of cytisine significantly impacts receptor affinity, selectivity, and in vivo efficacy. Key derivatives include:

Compound Substitution α4β2* Ki (nM) α7 Ki (nM) Selectivity (α4β2*/α7) Key Effects
Cytisine None 0.5–1.0 5,000 ~5,000× Baseline agonist; moderate dopamine release
3-Iodocytisine 3-I 0.2–0.5 4,800 ~24,000× Potent dopamine release (10× cytisine); hypothermia (β4-mediated)
3-Bromocytisine 3-Br 0.3–0.7 4,900 ~16,000× High in vitro potency but low in vivo efficacy; paradoxical locomotion effects
5-Bromocytisine 5-Br 0.4–0.8 6,000 ~15,000× Dose-dependent dopamine release; attenuates Parkinsonian symptoms
3-Fluorocytisine 3-F 3.0–5.0 5,200 ~1,700× Reduced α4β2 affinity; limited therapeutic utility

Non-Cytisine Analogues

Compound Structure Key Effects
Nicotine Pyridine alkaloid Full α4β2 agonist; moderate dopamine release; tolerance issues
Varenicline Quinoxaline derivative Partial α4β2 agonist; FDA-approved for smoking cessation

In Vitro vs. In Vivo Efficacy

  • This compound : Exhibits 10× higher potency than cytisine in releasing dopamine in vitro (rat striatal slices). However, its hypothermic effect in mice (1 mg kg⁻¹, intraperitoneal) is mediated by β4/β2 nAChRs, distinct from dopamine-related pathways .
  • Paradoxically, it increases locomotion at low doses, suggesting complex receptor interactions .
  • 5-Bromocytisine : Retains dose-dependent dopamine release in vivo and attenuates striatal dopamine loss in Parkinsonian rats at 1 mg kg⁻¹ .

Receptor Selectivity and Therapeutic Implications

  • α4β2 vs. α7 Selectivity :
    • This compound and 3-bromocytisine show >20,000× selectivity for α4β2 over α7, making them superior to cytisine (~5,000×) for targeting dopaminergic pathways .
    • 3-Fluorocytisine’s reduced α4β2 affinity highlights the importance of halogen size (iodine > bromine > fluorine) in receptor binding.
  • β4 Subunit Interaction :
    • This compound’s hypothermia is linked to β4-containing nAChRs, a feature absent in other derivatives. This unique effect may enable applications in temperature regulation or neuroprotection .

Adverse Effects and Limitations

Compound Adverse Effects Limitations
This compound Severe hypothermia at high doses; peripheral nervous system activation Narrow therapeutic window
3-Bromocytisine Inconsistent dose-response; reduced efficacy in chronic models Poor pharmacokinetics
5-Bromocytisine Moderate hypothermia; tolerance development Limited β4 subtype specificity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.